molecular formula C10H7BrO3S B1525694 6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 863904-21-6

6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B1525694
CAS No.: 863904-21-6
M. Wt: 287.13 g/mol
InChI Key: QGQYTZCACKYMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a compound belonging to the class of benzo[b]thiophenes, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom, a hydroxyl group, and a carboxylic acid methyl ester group attached to a benzo[b]thiophene core, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Future Directions

Thiophene-based analogs continue to attract interest from scientists due to their potential as biologically active compounds . They are essential for medicinal chemists to develop advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of thiophene derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the bromination of 3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of various substituted benzo[b]thiophene derivatives.

    Oxidation: Formation of 6-bromo-3-oxo-benzo[b]thiophene-2-carboxylic acid methyl ester.

    Reduction: Formation of 6-bromo-3-hydroxy-benzo[b]thiophene-2-carbinol.

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Chloro-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

    6-Bromo-3-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: Features a methoxy group instead of a hydroxyl group, which can affect its re

Properties

IUPAC Name

methyl 6-bromo-3-hydroxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQYTZCACKYMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester
Reactant of Route 6
6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.